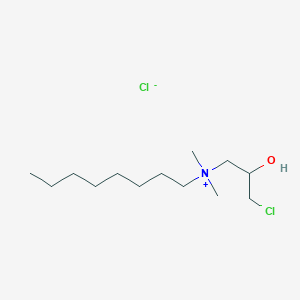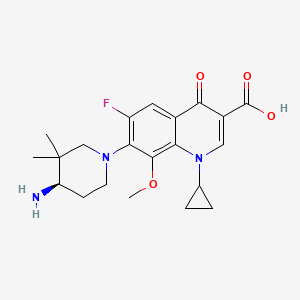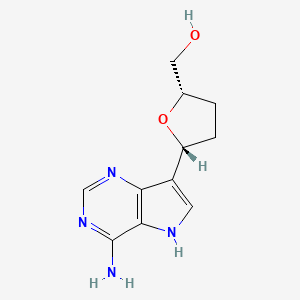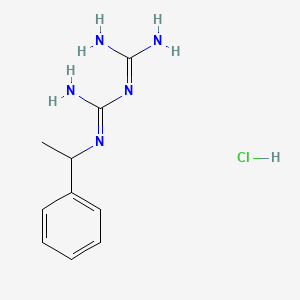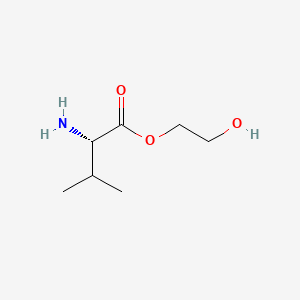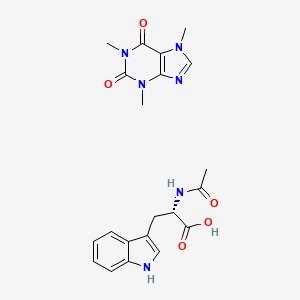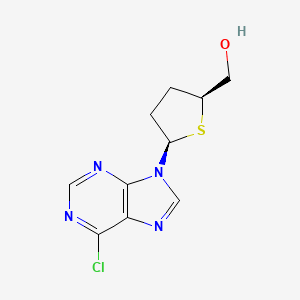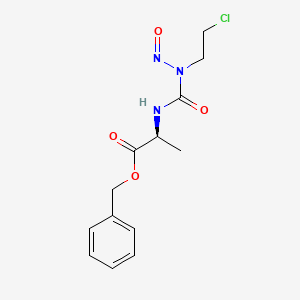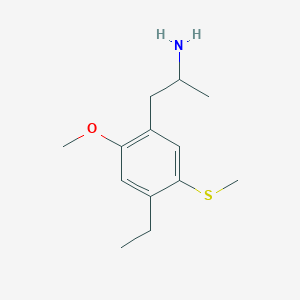
4-Ethyl-2-methoxy-5-methylthioamphetamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-2-methoxy-5-methylthioamphetamine is a synthetic compound belonging to the substituted amphetamine class. It is known for its psychoactive properties and has been studied for its potential effects on the central nervous system. This compound is structurally related to other phenethylamines and amphetamines, which are known for their stimulant and hallucinogenic effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-methoxy-5-methylthioamphetamine involves several steps. One common method starts with 3-ethylphenol, which is reacted with chlorosulfonic acid in the presence of dimethyl sulfoxide (DMSO) to form a sulfonium chloride intermediate. This intermediate is then treated with sodium hydroxide (NaOH) and methanol (MeOH) to produce 3-ethyl-4-(methylthio)phenol. The phenol is then methylated using methyl iodide in the presence of potassium hydroxide (KOH) to yield 3-ethyl-4-(methylthio)anisole. Finally, the anisole is subjected to a formylation reaction using phosphorus oxychloride (POCl3) and N-methylformanilide to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its limited use and potential legal restrictions. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high purity, would apply.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethyl-2-methoxy-5-methylthioamphetamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The methoxy and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
4-Ethyl-2-methoxy-5-methylthioamphetamine has been studied primarily for its psychoactive properties. It is used in research to understand the effects of substituted amphetamines on the central nervous system. Studies have explored its potential as a serotonin releasing agent, similar to other compounds in its class . Additionally, it has been investigated for its potential therapeutic applications in treating certain psychiatric disorders, although its use is limited due to legal and safety concerns.
Mecanismo De Acción
The mechanism of action of 4-Ethyl-2-methoxy-5-methylthioamphetamine involves its interaction with serotonin receptors in the brain. It acts as a serotonin releasing agent, increasing the levels of serotonin in the synaptic cleft. This leads to enhanced serotonergic neurotransmission, which is associated with mood elevation and altered perception. The compound may also interact with other neurotransmitter systems, including dopamine and norepinephrine, contributing to its stimulant effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Methylthioamphetamine: Similar in structure but lacks the ethyl and methoxy groups.
2,5-Dimethoxy-4-methylamphetamine: Known for its psychedelic effects, similar to 4-Ethyl-2-methoxy-5-methylthioamphetamine but with different substituents.
4-Methoxyamphetamine: Shares the methoxy group but differs in other substituents.
Uniqueness
This compound is unique due to its specific combination of ethyl, methoxy, and methylthio groups, which contribute to its distinct pharmacological profile. This combination of substituents may result in unique interactions with neurotransmitter systems, differentiating it from other similar compounds .
Propiedades
Número CAS |
207740-43-0 |
|---|---|
Fórmula molecular |
C13H21NOS |
Peso molecular |
239.38 g/mol |
Nombre IUPAC |
1-(4-ethyl-2-methoxy-5-methylsulfanylphenyl)propan-2-amine |
InChI |
InChI=1S/C13H21NOS/c1-5-10-7-12(15-3)11(6-9(2)14)8-13(10)16-4/h7-9H,5-6,14H2,1-4H3 |
Clave InChI |
CBSUPAQTEZIWSK-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=C1SC)CC(C)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


